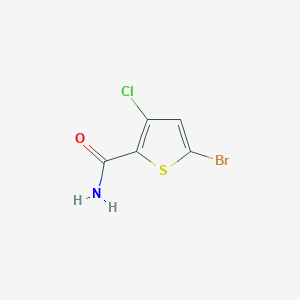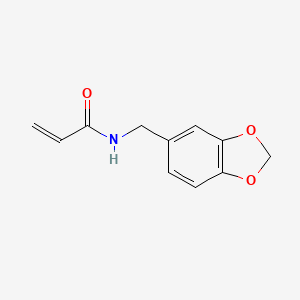![molecular formula C18H19FN6 B2918943 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine CAS No. 2117405-13-5](/img/structure/B2918943.png)
3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine
描述
SEN177 是一种有效的谷氨酰胺环化酶 (QPCT) 抑制剂,该酶可将 N 末端谷氨酰胺或谷氨酸残基修饰为 N 末端 5-氧代脯氨酸或焦谷氨酸。 该化合物已显示出在减少突变型亨廷顿蛋白寡聚化早期阶段和降低具有 Q80 聚集体的神经元百分比方面具有显著潜力,使其成为研究亨廷顿病等神经退行性疾病的有希望的候选药物 .
作用机制
SEN177 通过抑制谷氨酰胺环化酶 (QPCT) 发挥其作用,从而阻止焦谷氨酸修饰蛋白的形成。这种抑制减少了具有多聚谷氨酰胺或多聚丙氨酸重复序列的蛋白质(如突变型亨廷顿蛋白)的聚集,从而减少了神经元中毒性聚集体的形成。 分子靶标包括 QPCT 的活性位点,SEN177 在该位点结合并阻止其酶活性 .
生化分析
Biochemical Properties
SEN177 plays a significant role in biochemical reactions, particularly as an inhibitor of human glutaminyl cyclase (hQC). This enzyme is responsible for the cyclization of N-terminal Gln or Glu β-amyloid peptides, leading to N-pyroglutamic acid peptides (pE-Aβ) that are associated with neurological disorders .
Cellular Effects
SEN177 has demonstrated in vitro activity against polyglutamine toxicity and has been shown to reduce aggregates in mammalian cells, primary neurons, and in a Drosophila model . This suggests that SEN177 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of SEN177 involves its binding to hQC, which differs from that of known hQC inhibitors. This binding interaction leads to the inhibition of the enzyme, thereby preventing the formation of N-pyroglutamic acid peptides .
准备方法
合成路线和反应条件
SEN177 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:
核心结构的形成: SEN177 的核心结构是通过一系列涉及芳香族和杂环化合物的缩合反应合成的。
官能团的引入: 通过亲核取代和环化反应引入氟和三唑等官能团。
工业生产方法
SEN177 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
间歇式处理: 采用大型间歇式反应器进行缩合和环化反应。
连续流处理: 为了提高生产效率,可以采用连续流反应器,从而更好地控制反应条件并提高产率。
化学反应分析
反应类型
SEN177 经历了几种类型的化学反应,包括:
氧化: SEN177 在特定条件下可以被氧化以形成各种氧化衍生物。
还原: 还原反应可以修饰官能团,可能会改变化合物的活性。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中采用卤素和烷基化剂等试剂.
主要产物
科学研究应用
SEN177 具有广泛的科学研究应用:
化学: SEN177 用作工具化合物来研究谷氨酰胺环化酶的抑制及其对蛋白质聚集的影响。
生物学: 在生物学研究中,SEN177 有助于了解谷氨酰胺环化酶在细胞过程中的作用及其作为治疗靶标的潜力。
医学: SEN177 正在被研究用于治疗神经退行性疾病,特别是亨廷顿病,方法是减少蛋白质聚集。
相似化合物的比较
类似化合物
PBD150: 另一种谷氨酰胺环化酶抑制剂,具有类似的抑制特性,但结构特征不同。
PQ912: 一种也靶向 QPCT 的化合物,但作用机制和药代动力学特征不同。
ZQ-1: 一种效力较低的 QPCT 抑制剂,主要用于初步研究.
SEN177 的独特性
SEN177 由于其对谷氨酰胺环化酶的高效力和特异性而脱颖而出,其对 QPCTL 的 IC50 为 0.013 μM,对人 QPCT 的 Ki 为 20 nM。 它能够显著减少突变型亨廷顿蛋白的寡聚化并减少神经元聚集体,使其成为神经退行性疾病研究中一种独特而有价值的化合物 .
属性
IUPAC Name |
2-fluoro-5-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyridin-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c1-24-12-22-23-17(24)13-6-9-25(10-7-13)18-15(3-2-8-20-18)14-4-5-16(19)21-11-14/h2-5,8,11-13H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIAMIPUWJQSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=N3)C4=CN=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117405-13-5 | |
| Record name | 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


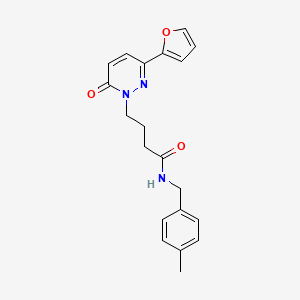
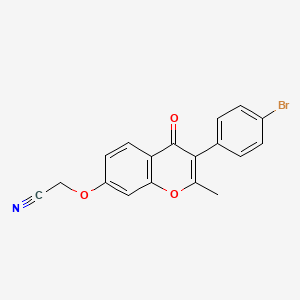
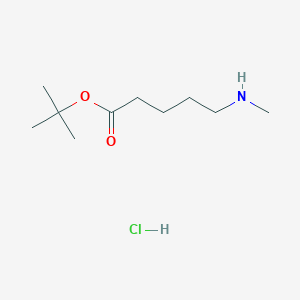
![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)
![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2918870.png)
![1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea](/img/structure/B2918871.png)
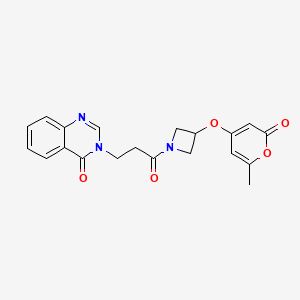
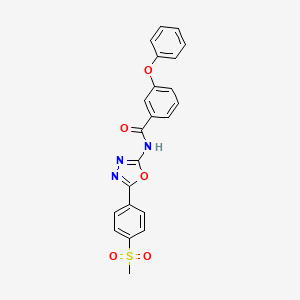
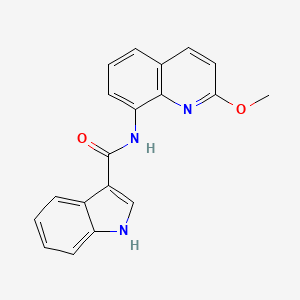
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2918877.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2918878.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2918879.png)
